molecular formula C6H14FO2P B12706223 1,2-Dimethylpropyl methylphosphonofluoridate CAS No. 6154-51-4

1,2-Dimethylpropyl methylphosphonofluoridate

Cat. No.: B12706223
CAS No.: 6154-51-4
M. Wt: 168.15 g/mol
InChI Key: RFAGRLGIBLCCNU-UHFFFAOYSA-N
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Description

1,2-Dimethylpropyl methylphosphonofluoridate is a chemical compound known for its use in various scientific research applications. It is a type of organophosphorus compound, which is often studied for its potential effects and interactions in biological systems .

Preparation Methods

The synthesis of 1,2-Dimethylpropyl methylphosphonofluoridate involves several steps. One common method includes the reaction of 1,2-dimethylpropyl alcohol with methylphosphonofluoridate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1,2-Dimethylpropyl methylphosphonofluoridate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dimethylpropyl methylphosphonofluoridate is widely used in scientific research, particularly in the fields of chemistry and biology. It is often used as a model compound to study the behavior of organophosphorus compounds in biological systems. In medicine, it is studied for its potential effects on enzyme inhibition and interaction with biological molecules . Industrially, it may be used in the synthesis of other organophosphorus compounds and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 1,2-Dimethylpropyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to the disruption of normal enzymatic functions. This inhibition can affect various biochemical pathways and processes within the organism .

Comparison with Similar Compounds

1,2-Dimethylpropyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:

The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interactions with biological molecules .

Properties

CAS No.

6154-51-4

Molecular Formula

C6H14FO2P

Molecular Weight

168.15 g/mol

IUPAC Name

2-[fluoro(methyl)phosphoryl]oxy-3-methylbutane

InChI

InChI=1S/C6H14FO2P/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3

InChI Key

RFAGRLGIBLCCNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OP(=O)(C)F

Origin of Product

United States

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